Tetramethylammonium triiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

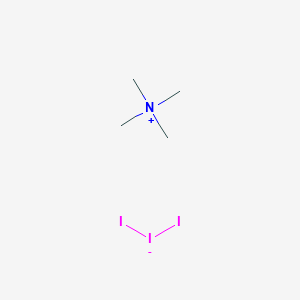

Tetramethylammonium triiodide, also known as this compound, is a useful research compound. Its molecular formula is C4H12I3N and its molecular weight is 454.86 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The crystal structure of tetramethylammonium triiodide has been characterized, revealing its unique polymorphic forms. Polymorphism refers to the ability of a compound to crystallize into different forms, which can significantly affect its physical properties and reactivity. Studies indicate that this compound displays distinct thermal stability across its polymorphic forms, which is crucial for applications in materials science and crystal engineering .

Chemical Synthesis

This compound serves as a useful reagent in organic synthesis, particularly in iodination reactions. It has been employed as an iodination agent for aromatic compounds under mild conditions, providing high yields without the need for solvents .

Pharmacological Research

The pharmacological properties of this compound are notable due to its cholinomimetic effects, which mimic acetylcholine. This characteristic makes it valuable in studying neurotransmission and receptor interactions . Research has shown that tetramethylammonium ions can stimulate nicotinic and muscarinic receptors, leading to insights into their roles in various physiological processes .

Material Science

This compound has been investigated for its semiconducting properties. Studies on temperature-dependent electrical conductivity have highlighted its potential use in electronic materials and devices .

Case Study 1: Iodination Reactions

In a study focused on the iodination of aromatic compounds using this compound, researchers demonstrated that the compound effectively facilitated the reaction under solvent-free conditions, achieving yields exceeding 90% for several substrates. This highlights its efficiency as an iodination reagent compared to traditional methods.

Case Study 2: Pharmacological Studies

A pharmacological investigation involving this compound revealed its role as a potent agonist at nicotinic receptors. The study provided insights into dose-response relationships and receptor binding affinities, contributing to the understanding of cholinergic signaling pathways.

Eigenschaften

CAS-Nummer |

4337-68-2 |

|---|---|

Molekularformel |

C4H12I3N |

Molekulargewicht |

454.86 g/mol |

IUPAC-Name |

tetramethylazanium;triiodide |

InChI |

InChI=1S/C4H12N.I3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 |

InChI-Schlüssel |

RLEPOMATZDXXRE-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)C.I[I-]I |

Kanonische SMILES |

C[N+](C)(C)C.I[I-]I |

Synonyme |

tetraamethylammonium acetate tetramethylammonium tetramethylammonium bromide tetramethylammonium chloride tetramethylammonium fluoride tetramethylammonium hydrogen dichloride tetramethylammonium hydroxide tetramethylammonium hydroxide pentahydrate tetramethylammonium iodide tetramethylammonium nitrate tetramethylammonium perchlorate tetramethylammonium sulfate (2:1) tetramethylammonium tribromide tetramethylammonium triiodide trimethylaminomethane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.